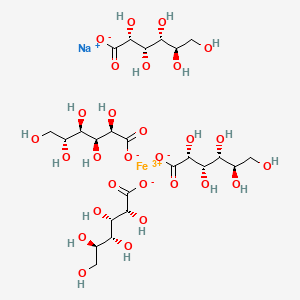
Ferrlecit 100
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ferrlecit 100 is synthesized by forming a complex between ferric ions and gluconate in an alkaline aqueous solution. The structural formula is considered to be [NaFe2O3(C6H11O7)(C12H22O11)5]n≈200 . The preparation involves dissolving ferric chloride in water, followed by the addition of sodium gluconate and sucrose. The solution is then adjusted to an alkaline pH to stabilize the complex.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing and reaction vessels to ensure the proper formation of the ferric gluconate complex. The solution is filtered and sterilized before being packaged into ampules for intravenous injection. Each ampule contains 62.5 mg of elemental iron as the sodium salt of a ferric ion carbohydrate complex in an alkaline aqueous solution with approximately 20% sucrose .
Analyse Des Réactions Chimiques
Types of Reactions: Ferrlecit 100 primarily undergoes complexation reactions where ferric ions form stable complexes with gluconate and sucrose. It does not typically undergo oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as ferric chloride, sodium gluconate, and sucrose. The reaction conditions include an alkaline pH to stabilize the complex and prevent precipitation of ferric hydroxide.
Major Products Formed: The major product formed is the sodium ferric gluconate complex, which is a stable macromolecular complex with an apparent molecular weight on gel chromatography of 289,000 – 440,000 daltons .
Applications De Recherche Scientifique
Ferrlecit 100 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat iron deficiency anemia in patients with chronic kidney disease undergoing hemodialysis . In biology, it is used to study iron metabolism and its role in various enzymatic processes. In chemistry, it serves as a model compound for studying complexation reactions and the stability of macromolecular complexes .
Mécanisme D'action
The mechanism of action of Ferrlecit 100 involves the endocytosis of the complex by macrophages of the reticuloendothelial system. Within the endosome of the macrophage, lysosomes fuse with the endosome, creating an acidic environment that leads to the cleavage of the complex from iron. The iron is then incorporated into ferritin, transferrin, or hemoglobin . This process helps restore iron levels in the body, which is critical for normal hemoglobin synthesis and oxygen transport .
Comparaison Avec Des Composés Similaires
Ferrlecit 100 can be compared with other intravenous iron replacement products such as ferric carboxymaltose (Injectafer), ferumoxytol (Feraheme), iron sucrose (Venofer), and low molecular weight iron dextran (INFeD) . Unlike these compounds, this compound is known for its stability and lower incidence of adverse reactions. Its unique macromolecular structure and high molecular weight contribute to its efficacy and safety profile .
List of Similar Compounds:- Ferric carboxymaltose (Injectafer)
- Ferumoxytol (Feraheme)
- Iron sucrose (Venofer)
- Low molecular weight iron dextran (INFeD)
This compound stands out due to its specific formulation and the stability of its ferric gluconate complex, making it a preferred choice for treating iron deficiency anemia in certain patient populations .
Propriétés
Numéro CAS |
77257-36-4 |
|---|---|
Formule moléculaire |
C24H44FeNaO28 |
Poids moléculaire |
859.4 g/mol |
Nom IUPAC |
sodium;iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/4C6H12O7.Fe.Na/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h4*2-5,7-11H,1H2,(H,12,13);;/q;;;;+3;+1/p-4/t4*2-,3-,4+,5-;;/m1111../s1 |
Clé InChI |
OZNJXEMJJHFYON-MLBGHZOFSA-J |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


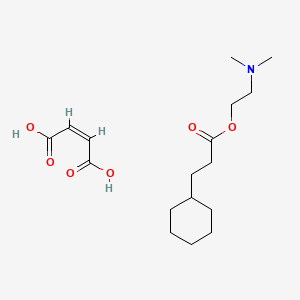

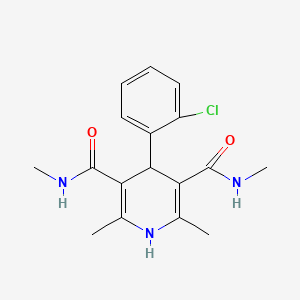

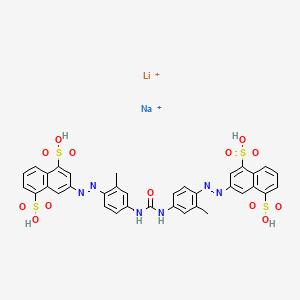
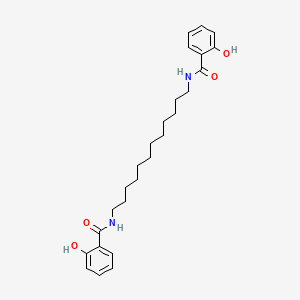
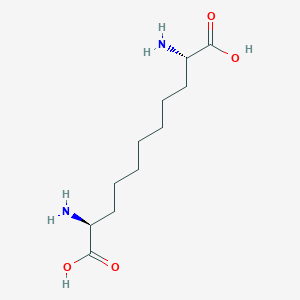
![5-{[2-Tert-butyl-4-(methoxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12723777.png)
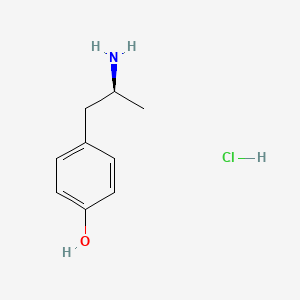

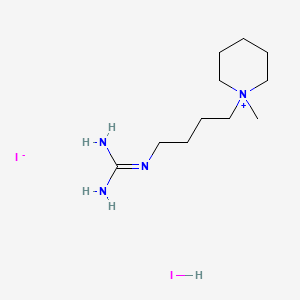


![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
